![molecular formula C12H10Cl2INO3 B2994331 2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride CAS No. 1181458-09-2](/img/structure/B2994331.png)
2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1181458-09-2 . It has a molecular weight of 414.03 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9ClINO3.ClH/c1-6(12(16)17)18-11-9(14)5-8(13)7-3-2-4-15-10(7)11;/h2-6H,1H3,(H,16,17);1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, iodine, and other atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources.科学的研究の応用
Antimicrobial Activity
Quinoline derivatives, including chloroquine and its analogs, have been widely studied for their antimicrobial properties. These compounds exhibit a broad spectrum of activity against various microorganisms, including bacteria, fungi, and parasites. The mechanism of action often involves interference with the microbial DNA replication process or inhibition of essential enzymes, leading to the death of the microorganism (Mao & Schimmer, 2008).
Anticancer Properties
Recent studies have explored the potential anticancer properties of quinoline derivatives. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms in cancer cells (Sibylle Kaiser & B. Escher, 2006).
Alzheimer's Disease Research
Quinoline derivatives have also been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease. Compounds like clioquinol have shown the ability to chelate metal ions and dissolve beta-amyloid plaques in the brain, which are characteristic of Alzheimer's disease. These findings suggest a potential therapeutic application in slowing the progression of neurodegenerative disorders (Mao & Schimmer, 2008).
Analytical Chemistry Applications
Quinoline derivatives are also useful in analytical chemistry as reagents for the spectrophotometric determination of metals. These compounds form colored complexes with metals, which can be quantitatively measured. This property is utilized in the analysis of trace metal concentrations in various samples, demonstrating the versatility of quinoline derivatives in scientific research (M. Nijhawan, R. S. Chauhan, & L. R. Kakkar, 1995).
Safety and Hazards
特性
IUPAC Name |
2-(5-chloro-7-iodoquinolin-8-yl)oxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO3.ClH/c1-6(12(16)17)18-11-9(14)5-8(13)7-3-2-4-15-10(7)11;/h2-6H,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMMTGDRGAWQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C2=C1N=CC=C2)Cl)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
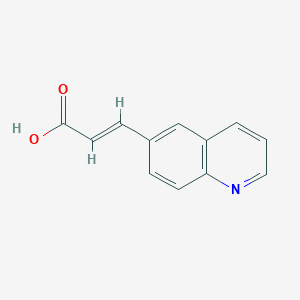
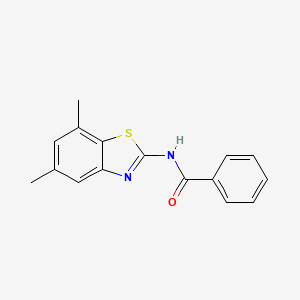
![Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate](/img/structure/B2994250.png)
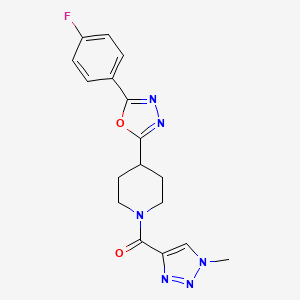
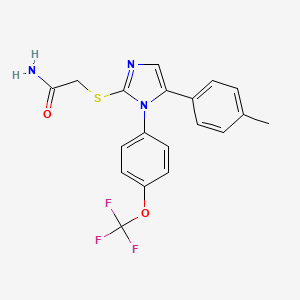
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2994258.png)

![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)

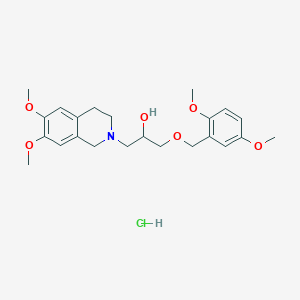
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2994268.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)
